molecular formula C24H24N4O3 B11276220 N-(4-butylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

N-(4-butylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B11276220
M. Wt: 416.5 g/mol
InChI Key: DXPYNPLSGJPVKV-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a complex organic compound belonging to the class of pyrrolo[3,2-d]pyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core with various substituents such as a butylphenyl group, a methyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors such as 2-aminopyrimidine and a suitable diketone under acidic or basic conditions.

    Introduction of Substituents: The butylphenyl, methyl, and phenyl groups are introduced through various substitution reactions. These reactions may involve the use of reagents such as alkyl halides, aryl halides, and organometallic reagents.

    Final Coupling Reaction: The final step involves the coupling of the substituted pyrrolo[3,2-d]pyrimidine with a carboxamide group, typically using coupling agents like carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, aryl halides, organometallic reagents.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted analogs of the original compound.

Scientific Research Applications

N-(4-butylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It has shown promise in the development of anti-inflammatory, antiviral, and anticancer drugs.

    Biochemical Research: The compound is used as a tool in biochemical studies to investigate enzyme interactions, receptor binding, and cellular signaling pathways.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biochemical processes. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators such as prostaglandins .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-butylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
  • N-(4-butylphenyl)-5-methyl-2,4-dioxo-3-(4-methylphenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Uniqueness

N-(4-butylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide stands out due to its specific substitution pattern and the presence of a carboxamide group. These structural features contribute to its unique biological activity and chemical reactivity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H24N4O3

Molecular Weight

416.5 g/mol

IUPAC Name

N-(4-butylphenyl)-5-methyl-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

InChI

InChI=1S/C24H24N4O3/c1-3-4-8-16-11-13-17(14-12-16)25-22(29)19-15-27(2)21-20(19)26-24(31)28(23(21)30)18-9-6-5-7-10-18/h5-7,9-15H,3-4,8H2,1-2H3,(H,25,29)(H,26,31)

InChI Key

DXPYNPLSGJPVKV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=CC=C4)C

Origin of Product

United States

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